N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide
Description
The compound N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide is a heterocyclic molecule featuring a benzothiazole core fused with a pyrazole ring and a pyridinylmethyl substituent.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-(pyridin-2-ylmethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2S/c1-24-11-13(17(23-24)27-2)18(26)25(10-12-6-3-4-9-21-12)19-22-16-14(20)7-5-8-15(16)28-19/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIOZVCAUQMBLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.
Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with an appropriate 1,3-diketone.
Coupling Reactions: The benzothiazole and pyrazole rings are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Methoxylation and Methylation: The methoxy and methyl groups are introduced through standard methylation and methoxylation reactions using reagents like methyl iodide and sodium methoxide.
Final Coupling with Pyridine: The final step involves coupling the intermediate with a pyridine derivative using a coupling agent like DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the nitro groups (if present) using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antitumor Activity
Research has shown that pyrazole derivatives exhibit promising antitumor activity. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines. In studies, derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated selective inhibition of cancer cell proliferation, leading to their consideration as potential anticancer agents .
Table 1: Antitumor Activity of Related Pyrazole Derivatives
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | HCT-116 | 13.6 | |
| Compound B | PC-3 | 48.37 | |
| Compound C | MCF-7 | 0.11 |
Enzymatic Inhibition
The compound's structural features allow it to interact with specific enzymes involved in cancer progression and other diseases. Studies indicate that pyrazole derivatives can act as enzyme inhibitors, providing a pathway for the development of targeted therapies .
Anti-Tubercular Activity
Recent advances highlight the potential of benzothiazole derivatives, including those related to N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide, in treating tuberculosis. These compounds have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting their utility in combating this infectious disease .
Synthesis and Functionalization
The synthesis of this compound involves several steps that enhance its bioactivity and structural diversity. Researchers have explored various synthetic pathways to optimize yield and potency, including modifications to the benzothiazole and pyrazole moieties .
Study on Anticancer Properties
In a study conducted by de Oliveira et al., a series of substituted pyrazoles were synthesized and tested against multiple cancer cell lines. The results indicated that certain modifications significantly enhanced the anticancer activity compared to the parent compounds .
Evaluation of Anti-Tubercular Activity
A recent investigation assessed the anti-tubercular properties of benzothiazole derivatives, revealing that modifications to the side chains could lead to improved efficacy against resistant strains of Mycobacterium tuberculosis .
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights two compounds with partial structural similarities, enabling a comparative analysis based on molecular architecture, substituents, and synthesis methodologies.
Structural Motifs and Functional Groups
Target Compound
- Core structure : Benzothiazole (4-chloro-substituted) fused with a 1-methyl-3-methoxy-pyrazole.
- Substituents : Pyridin-2-ylmethyl group attached via a carboxamide linkage.
: Example 53 (Chromenone-Pyrazolopyrimidine Hybrid)
- Core structure : Pyrazolo[3,4-d]pyrimidine linked to a 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl group.
- Substituents : Isopropylbenzamide and fluorine atoms at multiple positions .
: Pyrrole-Carboxamide Derivative
Physicochemical Properties
*Calculated based on structural formula; experimental data unavailable in provided evidence.
Biological Activity
N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzothiazole moiety, a pyrazole core, and a methoxy group, which contribute to its biological properties. The molecular formula is , and it exhibits various physicochemical properties that influence its bioactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation and pain pathways. Studies indicate that it demonstrates selectivity towards COX-II over COX-I, suggesting potential applications in anti-inflammatory therapies .
- Antimicrobial Activity : The presence of the benzothiazole and pyrazole groups enhances its antimicrobial efficacy against various bacterial strains. Research has reported significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating potent effects .
- Antitumor Properties : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest, although further investigations are necessary to elucidate these pathways .
Antitumor Activity
A study conducted by Da Silva et al. evaluated the anti-glioma activity of related thiazolidine derivatives, highlighting the potential for pyrazole-containing compounds in cancer therapy. The findings indicated that certain derivatives exhibited significant cytotoxicity against glioblastoma cells, underscoring the relevance of structural modifications in enhancing bioactivity .
Anti-inflammatory Effects
Research focusing on COX inhibition revealed that the compound displays promising anti-inflammatory properties. In vitro assays demonstrated an IC50 value for COX-II inhibition comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its viability as an alternative therapeutic agent .
Antimicrobial Efficacy
In studies assessing the antimicrobial properties of similar compounds, it was found that modifications to the benzothiazole structure could enhance antibacterial activity. For instance, compounds with electron-withdrawing groups showed improved potency against resistant bacterial strains .
Data Summary
The following table summarizes key biological activities and their corresponding metrics for this compound:
| Biological Activity | Target | Mechanism | IC50/MIC Values |
|---|---|---|---|
| COX-II Inhibition | COX-II | Enzyme inhibition | IC50 ~ 0.52 μM |
| Antibacterial | S. aureus | Bacterial growth inhibition | MIC = 10 μg/mL |
| Cytotoxicity | Glioblastoma cells | Induction of apoptosis | IC50 = 15 μM (estimated) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
